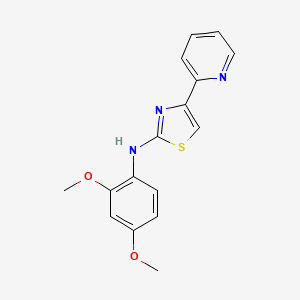
2-(3-bromo-5-formylphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromo-5-formylphenoxy)acetic acid is an organic compound with the molecular formula C9H7BrO4. It is characterized by the presence of a bromine atom, a formyl group, and a phenoxyacetic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-5-formylphenoxy)acetic acid typically involves the bromination of a phenoxyacetic acid derivative followed by formylation. One common method includes the bromination of 3-hydroxybenzaldehyde to obtain 3-bromo-5-formylphenol, which is then reacted with chloroacetic acid under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-bromo-5-formylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: 2-(3-bromo-5-carboxyphenoxy)acetic acid.
Reduction: 2-(3-bromo-5-hydroxymethylphenoxy)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-bromo-5-formylphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of novel materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(3-bromo-5-formylphenoxy)acetic acid is not fully understood. its reactivity is primarily influenced by the presence of the bromine atom and the formyl group. These functional groups can participate in various chemical reactions, leading to the formation of different products that may interact with biological targets or industrial materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-chloro-5-formylphenoxy)acetic acid
- 2-(3-iodo-5-formylphenoxy)acetic acid
- 2-(3-bromo-5-methylphenoxy)acetic acid
Comparison
2-(3-bromo-5-formylphenoxy)acetic acid is unique due to the presence of both a bromine atom and a formyl group, which confer distinct reactivity and potential applications. Compared to its chloro and iodo analogs, the bromine derivative may exhibit different reactivity patterns and biological interactions. The methyl analog lacks the formyl group, resulting in different chemical behavior and applications .
Propriétés
Numéro CAS |
2751610-13-4 |
|---|---|
Formule moléculaire |
C9H7BrO4 |
Poids moléculaire |
259.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



